ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate
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Overview
Description
Ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C22H21NO2S2 . The InChI key for this compound is OXRBANIADQQLEL-UHFFFAOYSA-N . More detailed structural analysis would require additional information such as NMR, HPLC, LC-MS, UPLC data .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Synthesis of Novel Heterocycles
Ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate and its derivatives are primarily used in the synthesis of various novel heterocycles. These compounds are key intermediates in the production of complex organic structures with potential applications in medicinal chemistry and materials science. For example, Radwan and Bakhite (1999) demonstrated the use of related compounds in the synthesis of thieno[2,3‐c]pyridazines, which exhibit antibacterial and antifungal activities (Radwan & Bakhite, 1999).
Pharmaceutical Research
These compounds are also significant in pharmaceutical research, especially in the discovery and development of new drugs. The structural complexity and diversity of thieno[2,3-c]thiopyran derivatives offer a rich source for the synthesis of compounds with potential biological activities. For instance, research by Wang et al. (2010) explored the synthesis of thieno[2,3-d]pyrimidines from similar compounds, revealing their inhibitory activities against certain plant growth, suggesting potential herbicidal properties (Wang et al., 2010).
Anticancer Research
A critical area of application for these compounds is in anticancer research. The unique structural features of thieno[2,3-c]thiopyran derivatives make them suitable candidates for the synthesis of novel anticancer agents. Gad et al. (2020) demonstrated the synthesis of various derivatives from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a closely related compound, showing promising antiproliferative potential against breast cancer cell lines (Gad et al., 2020).
Future Directions
Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S2/c1-2-25-22(24)18-16-13-17(14-9-5-3-6-10-14)26-19(20(16)27-21(18)23)15-11-7-4-8-12-15/h3-12,17,19H,2,13,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRBANIADQQLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(SC2C3=CC=CC=C3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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